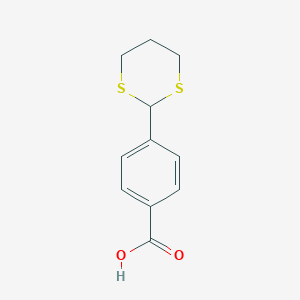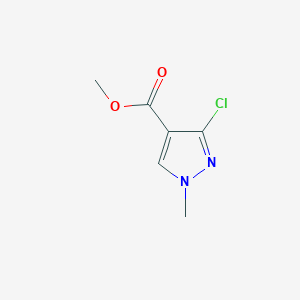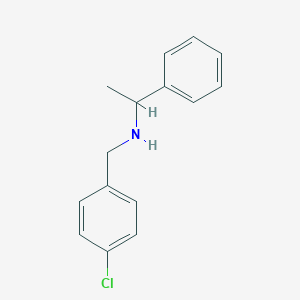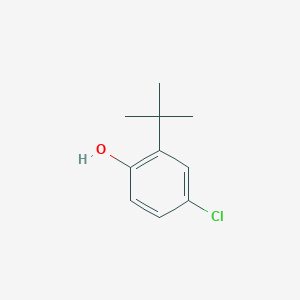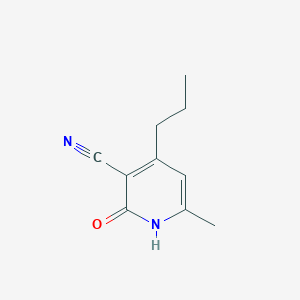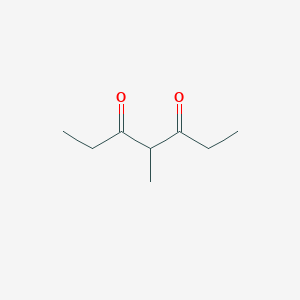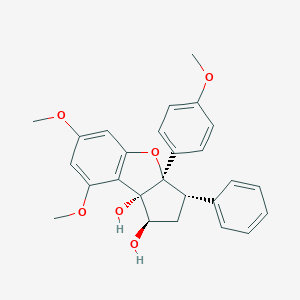
Rocaglaol
Overview
Description
Rocaglaol is a naturally occurring compound belonging to the flavagline family, which is derived from the genus Aglaia of the family Meliaceae. These compounds are known for their unique structural features and significant biological activities, particularly their anticancer properties .
Mechanism of Action
Target of Action
Rocaglaol, a highly bioactive flavolignan derived from the Aglaia species, primarily targets the eukaryotic initiation factor (eIF) 4A . This factor is an ATP-dependent DEAD-box RNA helicase, which plays a crucial role in unwinding secondary structures at the 5′-UTRs (untranslated regions) of mRNA to enable binding of the ribosomal pre-initiation complex . This compound also binds to prohibitins (PHB), which are responsible for regulating important signaling pathways .
Mode of Action
This compound interacts with its targets by inhibiting protein synthesis. It achieves this by binding to the translation initiation factor eIF4A, thereby preventing the unwinding of secondary structures at the 5′-UTRs of mRNA . This inhibition disrupts the binding of the ribosomal pre-initiation complex, effectively halting protein synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway. By inhibiting eIF4A, this compound disrupts the translation initiation process, leading to a decrease in protein synthesis . This has downstream effects on cellular functions that rely on the production of new proteins. Additionally, this compound’s interaction with prohibitins can influence various signaling pathways regulated by these proteins .
Pharmacokinetics
This suggests that this compound can be effectively absorbed and distributed within the body when administered orally .
Result of Action
The inhibition of protein synthesis by this compound leads to significant molecular and cellular effects. It has been found to induce apoptosis and cell cycle arrest in various human cancer cell lines . Moreover, this compound can reduce tissue inflammation and neuronal cell death by inhibiting NF-kappa B and AP-1 signaling, resulting in significant neuroprotection in animal models of neurodegeneration .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors It’s worth noting that the effectiveness of this compound can vary depending on the specific physiological and pathological context within the body. For instance, its anticancer activity can vary significantly among different cancer cell lines .
Biochemical Analysis
Biochemical Properties
Rocaglaol interacts with various enzymes, proteins, and other biomolecules. It is known to bind to the translation initiation factor eIF4A, an ATP-dependent DEAD-box RNA helicase . This interaction plays a crucial role in its biochemical reactions . The compound also exhibits binding interactions with prohibitins (PHB), which are responsible for regulating important signaling pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to inhibit cell proliferation and viability in a low nanomolar range . This compound has shown to induce apoptosis in various tumor cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. The primary effect is the inhibition of protein synthesis by binding to the translation initiation factor eIF4A . This binding interaction leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound exhibits cytotoxic effects against tumor cell lines with IC50 values ranging from 0.007 to 0.095 µmol . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A synthetic derivative of this compound has shown neuroprotective activity in vitro and in animal models of Parkinson’s disease and traumatic brain injury
Metabolic Pathways
This compound is involved in several metabolic pathways. It is known to inhibit the eukaryotic translation initiation factor 4A (eIF4A), affecting protein translation . Detailed information on the specific metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rocaglaol involves a stereodivergent approach using dual catalytic asymmetric allylation. This method includes the insertion of a double bond into a copper-boron complex, followed by carbon monoxide insertion, isomerization to a carbene intermediate, and a second carbon monoxide insertion. The process concludes with nucleophilic addition of an external alcohol, deoxygenative borylation, and protonolysis .
Industrial Production Methods: Industrial production of this compound typically involves the use of benzofuran-3(2H)-one and allyl carbonate as starting materials. The reaction is catalyzed by a dual-metal system, often involving nickel and iridium complexes, to achieve high yield and selectivity of the desired stereoisomers .
Chemical Reactions Analysis
Types of Reactions: Rocaglaol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the this compound structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Rocaglaol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying stereoselective synthesis and reaction mechanisms.
Biology: Investigated for its role in modulating protein synthesis and cellular signaling pathways.
Medicine: Explored for its potential as an anticancer agent, particularly in inhibiting the growth of leukemia and lymphoma cells.
Comparison with Similar Compounds
Rocaglamide: Another member of the flavagline family, known for its potent anticancer activity.
Silvestrol: Exhibits similar mechanisms of action, particularly in inhibiting protein synthesis.
Aglafoline: Shares structural similarities with rocaglaol and exhibits comparable biological activities.
Uniqueness: this compound is unique due to its specific stereochemistry and the ability to form multiple stereoisomers, each with distinct biological activities. This diversity in stereoisomers allows for a broad range of applications and potential therapeutic uses .
Properties
IUPAC Name |
(1R,3S,3aR,8bS)-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O6/c1-29-18-11-9-17(10-12-18)26-20(16-7-5-4-6-8-16)15-23(27)25(26,28)24-21(31-3)13-19(30-2)14-22(24)32-26/h4-14,20,23,27-28H,15H2,1-3H3/t20-,23+,25+,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVZOJQBRVGMMK-HCBGRYSISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23C(CC(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H](C[C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


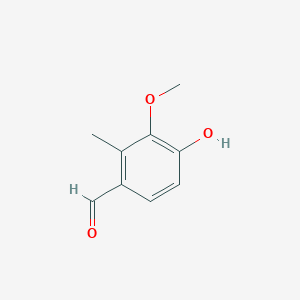
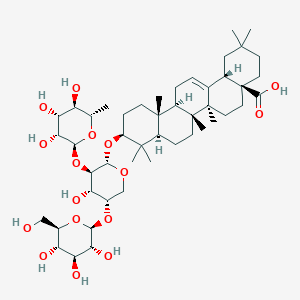
![5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide](/img/structure/B189952.png)
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B189953.png)
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B189959.png)
